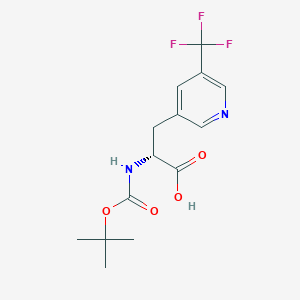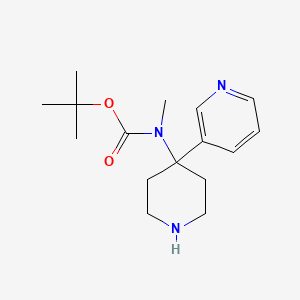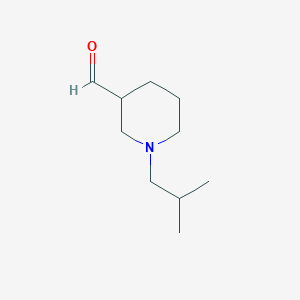
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid is a synthetic organic compound that belongs to the class of benzodioxine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents under acidic or basic conditions.
Introduction of bromine and fluorine atoms: Halogenation reactions are employed to introduce bromine and fluorine atoms into the benzodioxine ring. This can be done using bromine and fluorine sources such as bromine (Br2) and fluorine gas (F2) or other halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state and introduce new functional groups.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification and amidation: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution reactions: Substituted benzodioxine derivatives with different functional groups.
Oxidation and reduction reactions: Oxidized or reduced derivatives with modified functional groups.
Esterification and amidation: Ester or amide derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: As a probe or ligand in biochemical assays and studies involving enzyme interactions and receptor binding.
Industry: Use in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxamide: A similar compound with an amide group instead of a carboxylic acid group.
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, as well as the carboxylic acid functional group. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10BrFO4 |
|---|---|
Poids moléculaire |
305.10 g/mol |
Nom IUPAC |
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO4/c1-11(2)4-16-9-6(17-11)3-5(12)7(8(9)13)10(14)15/h3H,4H2,1-2H3,(H,14,15) |
Clé InChI |
DNDZAFYGEAZTOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=C(C(=C(C=C2O1)Br)C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


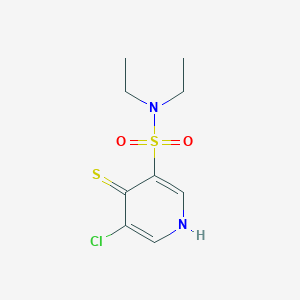
![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)

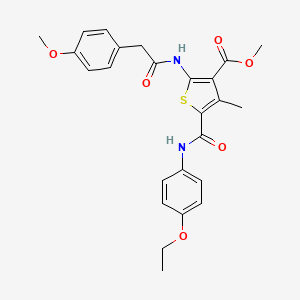
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine](/img/structure/B12995172.png)
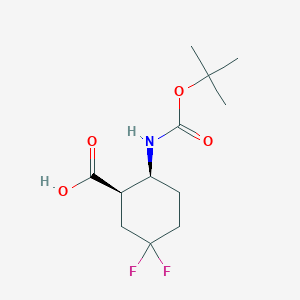
![Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12995180.png)
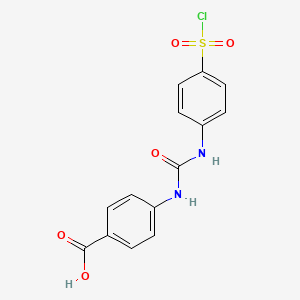

![5-Bromo-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B12995213.png)
